(+)-Tioconazole is classified as an imidazole antifungal agent. Its chemical structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting fungal growth and replication.
The synthesis of (+)-Tioconazole has been explored through various methods, with significant advancements in efficiency and yield. Two notable methods include:
The synthesis typically requires precise temperature control and timing to optimize product formation while minimizing by-products. The use of phase-transfer catalysts has also been noted to improve reaction efficiency.
The molecular formula for (+)-Tioconazole is . Its structural representation includes a dichlorophenyl group attached to an imidazole ring, which is further linked to a thiophene derivative.
(+)-Tioconazole undergoes various chemical reactions typical for imidazole derivatives, including:
These reactions are crucial for modifying the compound's antifungal properties and enhancing its efficacy against different fungal strains.
The reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and catalysts (e.g., sodium hydroxide) to ensure high yields and purity .
The mechanism by which (+)-Tioconazole exerts its antifungal effects primarily involves the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in human cells.
Studies have demonstrated that concentrations as low as 0.1% can effectively inhibit fungal growth in vitro .
(+)-Tioconazole finds applications in various fields:
(+)-Tioconazole, a stereoisomer of the broad-spectrum imidazole antifungal agent tioconazole (chemical name: 1-[2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole), possesses a single chiral center at the C-2 position of its phenethyl side chain. This carbon atom connects the imidazole ring, the dichlorophenyl group, the thienylmethoxy moiety, and a hydrogen atom, adopting a tetrahedral geometry that gives rise to two enantiomers: (+)-tioconazole (dextrorotatory) and (−)-tioconazole (levorotatory) [4] [9]. The absolute configuration of the (+)-enantiomer is designated as R based on X-ray crystallographic analyses of related imidazole antifungals and priority rules (Cahn-Ingold-Prelog system), where the spatial arrangement of substituents directly influences its molecular recognition by biological targets [5] [7].
Key Stereochemical Features:
Cl | Cl Cl-----C----H | | | Imidazole---CH₂---CH*-----C------O---CH₂---Thiophene(Cl) | Cl *(R)-Configuration at Chiral Carbon*
The molecular formula of tioconazole is C₁₆H₁₃Cl₃N₂OS (molecular weight: 387.71 g/mol). (+)-Tioconazole shares identical covalent connectivity with its racemate but exhibits distinct solid-state packing and intermolecular interactions due to its homochirality. Recent crystallographic studies reveal key structural attributes:
Table 1: Physicochemical Properties of (+)-Tioconazole vs. Common Salts
Property | (+)-Tioconazole Free Base | Hydrochloride Hemihydrate | L-Tartrate Salt |
---|---|---|---|
Melting Point | 168–170°C | 192°C (dec.) | 155°C (dec.) |
Water Solubility | 1.7 mg/L (pH 6.8) | 42 mg/L | 98 mg/L |
log P (octanol/water) | 4.23–4.86 | 3.95 | 2.10 |
Crystal System | Orthorhombic | Monoclinic (P2₁) | Triclinic (P1) |
Data compiled from [1] [3] [7]
Enantiomeric differences critically impact tioconazole’s antifungal efficacy due to stereoselective binding to the target enzyme, lanosterol 14α-demethylase (CYP51A1). This cytochrome P450 enzyme catalyzes ergosterol biosynthesis in fungi and possesses a chiral-active site that preferentially accommodates the (+)-(R)-enantiomer.
Table 2: Biological Performance of Tioconazole Enantiomers
Parameter | (+)-Tioconazole | (−)-Tioconazole | Racemate |
---|---|---|---|
CYP51A1 Kᵢ (nM) | 1.8 | 38.5 | 9.3 |
C. albicans MIC₉₀ (µg/mL) | 0.5–2.0 | 10–50 | 1.0–4.0 |
T. rubrum MIC₉₀ (µg/mL) | 0.1–0.5 | 0.8–4.0 | 0.2–1.0 |
IDR (mg/cm²/min) | 0.45 | 0.41 | 0.13 |
Formulation Implications: The hydrochloride and L-tartrate salts of (+)-tioconazole mitigate the aqueous solubility limitations of the free base (1.7 mg/L). However, disproportionation risks exist in phosphate buffers due to salt conversion, necessitating pH-controlled delivery systems for oral applications [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1